molecular formula C6H8F3NO B2688722 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one CAS No. 1096881-58-1

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one

Cat. No.: B2688722
CAS No.: 1096881-58-1
M. Wt: 167.131
InChI Key: ANKYYRLEODZXNO-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated organic compound with the molecular formula C6H8F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidin-3-one ring.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one typically involves the reaction of pyrrolidin-3-one with 2,2,2-trifluoroethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrrolidin-3-one acts as a nucleophile attacking the trifluoroethyl halide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one exerts its effects is primarily through its interaction with biological targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrrolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKYYRLEODZXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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